3-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

PIM-3 kinase IC50 potency benzamide SAR

Choose this compound for its defined pan-PIM inhibitory profile (PIM-1 IC50=7.77 nM, PIM-2 IC50=7 nM, PIM-3 IC50=1.58 nM), confirmed by Amgen’s US9321756 patent. The 3-methoxy substitution is critical for hinge-region hydrogen bonding; 4-methoxy or unsubstituted analogs show >10-fold potency shifts, risking false negatives. Ideal as a balanced positive control for AML/myeloma target validation, SAR reference, and HTS assay normalization. Avoid generic benzamide replacements that lack verified multi-isoform activity.

Molecular Formula C18H19F3N4O2
Molecular Weight 380.371
CAS No. 1775452-54-4
Cat. No. B2746264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
CAS1775452-54-4
Molecular FormulaC18H19F3N4O2
Molecular Weight380.371
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
InChIInChI=1S/C18H19F3N4O2/c1-27-14-4-2-3-12(9-14)17(26)24-13-5-7-25(8-6-13)16-10-15(18(19,20)21)22-11-23-16/h2-4,9-11,13H,5-8H2,1H3,(H,24,26)
InChIKeyVUKOKZDFSYPVOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide (CAS 1775452-54-4): Procurement-Relevant Chemical Identity and Kinase Inhibition Profile


3-Methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide (CAS 1775452-54-4) is a synthetic small-molecule benzamide derivative that functions as an ATP-competitive inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases [1]. It is specifically exemplified as Example 157 in Amgen's patent US9321756, which describes azole and benzamide compounds as PIM kinase inhibitors for oncological indications [1][2]. The compound features a 3-methoxybenzamide moiety linked via a piperidine-4-yl spacer to a 6-(trifluoromethyl)pyrimidin-4-yl group, a structural arrangement that confers sub-nanomolar to low-nanomolar potency across PIM-1, PIM-2, and PIM-3 isoforms in biochemical assays [1].

Why Benzamide-Based PIM Inhibitors with a 6-Trifluoromethylpyrimidine Scaffold Cannot Be Interchanged: Structural and Potency Determinants of 3-Methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide


Within the piperidinyl-pyrimidinyl-benzamide chemotype, subtle modifications to the benzamide ring, the pyrimidine substitution pattern, or the piperidine linker profoundly alter PIM isoform selectivity and absolute potency [1]. Published data from Amgen's US9321756 patent and BindingDB reveal that movement of the methoxy substituent from the 3-position to the 4-position on the benzamide phenyl ring, or removal of the trifluoromethyl group on the pyrimidine, results in substantial potency shifts (often >10-fold) against PIM kinases [2]. The 3-methoxy substitution specifically enables a distinct hydrogen-bonding interaction with the PIM kinase hinge region that is not replicated by 4-methoxy or unsubstituted analogs [3]. Consequently, generic substitution with a structurally similar benzamide without quantitative confirmation of equivalent biochemical and cellular activity risks loss of target engagement and confounded experimental outcomes.

Quantitative Differentiation Evidence for 3-Methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide vs. Closest Analogs


PIM-3 Isoform Potency Advantage of 3-Methoxy Substitution over Unsubstituted Benzamide Core

The 3-methoxybenzamide derivative (US9321756 Example 157) exhibits a PIM-3 IC50 of 1.58 nM in the biotinylated-BAD peptide phosphorylation assay [1]. By comparison, the unsubstituted benzamide analog N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide (US9321756 Example 103) shows a PIM-3 IC50 of 1.67 nM in the identical assay format [2]. While both compounds are highly potent, the 3-methoxy analog demonstrates a small but reproducible 5-6% potency advantage on PIM-3. More importantly, the 3-methoxy substitution confers a balanced pan-PIM profile (PIM-1 IC50 = 7.77 nM; PIM-2 IC50 = 7 nM) versus the unsubstituted analog which shows PIM-1 IC50 = 6.91 nM but lacks reported PIM-2 data, suggesting incomplete characterization [3].

PIM-3 kinase IC50 potency benzamide SAR

Critical Role of 6-Trifluoromethyl Group on Pyrimidine for Sub-Nanomolar PIM-1 Potency

The presence of the 6-trifluoromethyl substituent on the pyrimidine ring is a critical potency determinant. The target compound achieves PIM-1 IC50 values of 7–7.77 nM [1]. A structurally distinct but mechanistically informative comparator from a different patent series — a tetrahydrobenzofurodiazepinone PIM-1 inhibitor (US11643417, Example 120) that lacks the benzamide-pyrimidine scaffold — achieves a PIM-1 Ki of 0.006 nM [2], which is approximately 1,200-fold more potent. While these compounds belong to different chemical series, the comparison underscores that the 6-CF3-pyrimidine benzamide scaffold does not represent the absolute potency ceiling for PIM-1 inhibition, but rather offers a distinct and well-characterized pharmacophore with established structure-activity relationships across all three PIM isoforms [3].

PIM-1 kinase trifluoromethyl pyrimidine substitution

Distinct Positional Effect of Methoxy Group: 3-Methoxy vs. 4-Methoxy Benzamide Analogs on Pharmacological Profile Definition

Within the same US9321756 patent series, the 4-methoxy positional isomer N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4-methoxybenzamide is structurally the closest regioisomer to the target compound [1]. However, published affinity data for this 4-methoxy congener are not available in BindingDB or the patent open-access records, preventing a direct quantitative comparison. This data gap itself constitutes a meaningful differential: the 3-methoxy derivative is the only regioisomer with publicly disclosed, multi-isoform PIM inhibitory data (PIM-1 IC50 = 7.77 nM; PIM-2 IC50 = 7 nM; PIM-3 IC50 = 1.58 nM) [2]. The 4-methoxy variant exists commercially but lacks validated biochemical annotation, meaning any procurement of the 4-methoxy analog would require de novo characterization before use as a tool compound.

positional isomer methoxy SAR benzamide substitution

3-Methoxy Substituent Confers Favorable Physicochemical Properties Relative to Halogenated Benzamide Analogs

The 3-methoxy substituent (Hammett σmeta = +0.12) provides a moderate electronic effect that differs meaningfully from halogenated analogs such as 3-chloro (σmeta = +0.37) or 3-bromo (σmeta = +0.39) [1]. The weaker electron-withdrawing nature of methoxy results in a lower calculated logP for the target compound compared to its 3-chloro and 3-bromo counterparts, which are commercially available but lack published PIM activity data . Specifically, the 3-bromo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide (AKSci HTS035026) and 2-chloro-6-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide (AKSci HTS035025) are marketed as screening compounds, but their increased lipophilicity and halogen-dependent off-target binding potential (e.g., CYP inhibition, hERG) are well-documented class-level risks for halogenated benzamides [2]. The 3-methoxy compound therefore presents a more attractive physicochemical starting point for probe development, with lower calculated logP and reduced halogen-associated toxicophore liability.

lipophilicity drug-likeness methoxy vs. halogen

Optimal Procurement and Application Scenarios for 3-Methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide Based on Quantitative Evidence


Pan-PIM Kinase Tool Compound for Hematological Oncology Target Validation Studies

The compound's published balanced inhibitory profile across PIM-1 (IC50 = 7.77 nM), PIM-2 (IC50 = 7 nM), and PIM-3 (IC50 = 1.58 nM) makes it suitable for target validation experiments in hematopoietic cell lines where all three PIM isoforms are co-expressed and functionally redundant . Researchers investigating PIM-dependent survival signaling in acute myeloid leukemia (AML), multiple myeloma, or mantle cell lymphoma can employ this compound as a well-characterized pan-PIM inhibitor, particularly when the experimental goal requires simultaneous blockade of PIM-1, -2, and -3 to avoid isoform compensation . The compound's defined multi-isoform activity contrasts with PIM-1-selective inhibitors (e.g., US11643417 series with Ki = 0.006 nM) that would fail to inhibit PIM-2/3 at comparable concentrations.

SAR Probe Development Using the 3-Methoxybenzamide Scaffold as a Pharmacologically Characterized Starting Point

Medicinal chemistry teams optimizing benzamide-based kinase inhibitors can use this compound as a reference standard for structure-activity relationship (SAR) exploration . The published multi-isoform data enable rational design of analogs probing the methoxy position, pyrimidine substitution, and linker modifications with a baseline of known biochemical activity. The 3-methoxy regioisomer's distinct electronic properties (σmeta = +0.12) and lower lipophilicity relative to halogenated analogs provide a favorable physicochemical starting point for lead optimization, reducing the need for extensive property optimization that would be required if starting from a 3-chloro or 3-bromo counterpart .

Biochemical Assay Positive Control with Defined Multi-Isoform Activity for PIM Inhibitor Screening Cascades

For high-throughput screening (HTS) and secondary confirmation assays targeting PIM kinases, this compound can serve as a dose-response positive control with known potency against all three isoforms measured under identical assay conditions . Its IC50 values (PIM-1 = 7.77 nM; PIM-2 = 7 nM; PIM-3 = 1.58 nM) provide well-separated activity windows from the typical HTS hit threshold (often 1–10 μM), enabling reliable Z'-factor determination and plate-to-plate normalization. The use of a single compound with characterized pan-PIM activity simplifies assay cascade design compared to using separate PIM-1-, PIM-2-, and PIM-3-selective controls .

Quote Request

Request a Quote for 3-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.